7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride
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Overview
Description
7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the carboxylation of the quinoline ring to introduce the carboxylic acid group, followed by conversion to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their pharmacological properties .
Scientific Research Applications
7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of DNA synthesis and disruption of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mepacrine: Another antimalarial drug with structural similarities.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
Uniqueness
7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Its combination of chloro, methyl, and carboxylic acid groups, along with the 4-methylphenylamino substitution, differentiates it from other quinoline derivatives and contributes to its unique pharmacological profile.
Properties
IUPAC Name |
7-chloro-8-methyl-4-(4-methylanilino)quinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2.ClH/c1-10-3-5-12(6-4-10)21-17-13-7-8-15(19)11(2)16(13)20-9-14(17)18(22)23;/h3-9H,1-2H3,(H,20,21)(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHLHBSKKAZWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=CC(=C(C3=NC=C2C(=O)O)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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